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Introduction
Mannosylerythritol lipids (MELs) are a class of glycolipid biosurfactants produced by various

fungi, primarily belonging to the Ustilaginaceae family. Among the different MEL congeners

(MEL-A, -B, -C, and -D), MEL-A, which is di-acetylated at the C-4′ and C-6′ positions of the

mannose moiety, has garnered significant attention for its versatile biochemical activities,

including potential applications in drug delivery and as an antimicrobial agent.[1][2] This

technical guide provides an in-depth overview of the microbial strains known to produce MEL-
A, their production yields, the biosynthetic pathways involved, and detailed experimental

protocols for their cultivation, extraction, and analysis.

MEL-A Producing Microbial Strains and Production
Titers
Several yeast-like fungi have been identified as potent producers of MELs, with some showing

a high propensity for MEL-A synthesis. The primary producers belong to the genera Ustilago

and Moesziomyces (formerly Pseudozyma).

Key MEL-A Producing Strains:
Ustilago maydis: A well-studied basidiomycete fungus and a known producer of MELs. While

it produces a mixture of MELs, specific strains and cultivation conditions can favor the
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production of MEL-A.

Moesziomyces antarcticus (formerly Pseudozyma antarctica): Recognized as an excellent

producer of MELs, with some strains capable of high-yield production, often with MEL-A as a

major component.[3]

Moesziomyces aphidis (formerly Pseudozyma aphidis): Another high-level MEL producer,

with certain strains demonstrating significant yields of MEL-A.[4]

Pseudozyma parantarctica: This species has been reported to produce high titers of MELs,

predominantly MEL-A.[3]

Pseudozyma fusiformata: Also identified as a producer of MELs with MEL-A as a major

product.[3]

Quantitative Production of MELs
The production of MELs, including MEL-A, is highly dependent on the microbial strain,

cultivation conditions (such as carbon and nitrogen sources), and fermentation strategy (batch

vs. fed-batch). The following table summarizes reported MEL production titers from various

studies. It is important to note that many studies report total MELs, with the proportion of MEL-
A varying.
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Microbial
Strain

Carbon
Source(s)

Fermentatio
n Mode

Total MEL
Titer (g/L)

MEL-A
Proportion

Reference

Pseudozyma

parantarctica
Soybean Oil Shake Flask 30

Major

Component
[3]

Pseudozyma

aphidis

ZJUDM34

Waste

Cooking Oil

Optimized

Shake Flask
61.5 Not Specified [5]

Moesziomyce

s aphidis

Glucose,

Soybean Oil

Fed-batch

Bioreactor
95 Not Specified

Moesziomyce

s antarcticus

T-34

n-Alkanes Shake Flask 140 Not Specified

Ustilago

maydis DSM

4500

Optimized

Medium

Single-stage

Bioprocess

4.95 (as

CBLs)
Not Specified [6]

Pseudozyma

tsukubaensis

Cassava

Wastewater
Shake Flask

1.26 (as

MEL-B)

Primarily

MEL-B
[7][8]

Biosynthesis of MEL-A
The biosynthetic pathway for MELs has been primarily elucidated in Ustilago maydis. The

production is orchestrated by a gene cluster containing genes encoding the necessary

enzymes for the synthesis and modification of the MEL molecule.

MEL Biosynthesis Gene Cluster in Ustilago maydis:
emt1: Encodes a mannosylerythritol transferase responsible for the glycosylation of erythritol

with mannose.

mac1 & mac2: Encode acyltransferases that attach fatty acid chains to the mannose moiety.

mat1: Encodes an acetyltransferase that adds acetyl groups to the C-4′ and C-6′ positions of

mannose to form MEL-A.
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mmf1: Encodes a putative transporter involved in the secretion of MELs.[9]

The following diagram illustrates the key steps in the MEL-A biosynthesis pathway.

Erythritol

Mannosylerythritol

Emt1

UDP-Mannose

Fatty Acyl-CoAs

Acyl-Mannosylerythritol

Acetyl-CoA

MEL-A

Mac1, Mac2

Mat1

Click to download full resolution via product page

Caption: Biosynthetic pathway of MEL-A in Ustilago maydis.

Signaling Pathways Regulating MEL Biosynthesis
The regulation of MEL biosynthesis is complex and not fully understood. In Ustilago maydis,

the expression of the MEL gene cluster is known to be influenced by nutrient availability,

particularly nitrogen limitation. Mitogen-activated protein kinase (MAPK) signaling pathways are

known to regulate a wide array of cellular processes in fungi, including morphogenesis and

secondary metabolism. While a direct regulatory link to the MEL gene cluster is still under

investigation, it is plausible that these pathways play a role in controlling MEL production in

response to environmental cues.

The diagram below depicts a hypothetical model of a signaling pathway influencing MEL gene

expression.
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Caption: Hypothetical signaling pathway regulating MEL biosynthesis.

Experimental Protocols
Cultivation of MEL-Producing Strains
1. Media Preparation for Ustilago maydis

YEPS Medium: 10 g/L yeast extract, 10 g/L peptone, and 10 g/L sucrose.[10]
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Modified Tabuchi Medium (MTM): Used for production experiments, with specific

compositions varying based on the study.[10]

2. Culture Conditions for Ustilago maydis

Grow strains in YEPS medium at 30°C with shaking (e.g., 200-300 rpm) until the desired cell

density is reached (e.g., OD600 of 0.5-0.7 for protoplast preparation).[10][11]

For MEL production, transfer to a production medium, which is often nitrogen-limited and

contains a vegetable oil as the primary carbon source.

3. Fed-Batch Fermentation for High-Yield Production (General Protocol)

Fed-batch fermentation is a common strategy to achieve high cell densities and, consequently,

high product titers.

Initial Batch Phase: Inoculate the bioreactor with a seed culture and grow in a nutrient-rich

medium to achieve a high biomass concentration.

Fed-Batch Phase: Continuously or intermittently feed a concentrated solution of the limiting

substrate (often the carbon source) to maintain optimal growth and production conditions.

For MEL production, this often involves feeding a vegetable oil.

Process Parameters: Maintain key parameters such as temperature (e.g., 30°C), pH (e.g.,

6.0), and dissolved oxygen (e.g., above 20%) at optimal levels.

The following workflow illustrates a typical fed-batch fermentation process for MEL production.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.mdpi.com/2309-608X/7/1/20
https://www.mdpi.com/2309-608X/7/1/20
https://www.eppendorf.com/product-media/doc/en/045238_Protocol/Eppendorf_Cell-Technology_Protocol_Ustilago-maydis_Protocol-No-4308-915536-Ustilago-maydis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823594?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inoculum Preparation

Batch Fermentation
(Biomass Growth)

Fed-Batch Fermentation
(MEL Production)

Initiate Feeding

Harvesting

Downstream Processing

Click to download full resolution via product page

Caption: General workflow for fed-batch production of MELs.

Extraction and Purification of MEL-A
1. Solvent Extraction

After fermentation, the culture broth is typically mixed with an equal volume of a water-

immiscible organic solvent, such as ethyl acetate.

The mixture is vigorously shaken and then centrifuged to separate the organic and aqueous

phases. The MELs partition into the organic phase.

The organic phase is collected, and the solvent is evaporated under reduced pressure to

obtain the crude MEL extract.
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2. Purification by Column Chromatography

The crude MEL extract can be further purified using silica gel column chromatography.

A solvent system with a gradient of increasing polarity (e.g., chloroform-methanol) is used to

elute the different MEL congeners.

Fractions are collected and analyzed (e.g., by TLC) to identify those containing pure MEL-A.

Analysis and Quantification of MEL-A
1. Thin-Layer Chromatography (TLC)

TLC is a rapid method for the qualitative analysis of MELs.

A solvent system such as chloroform:methanol:water (65:15:2) is commonly used.[5]

Spots can be visualized by spraying with a reagent like 0.1% orcinol in 5% sulfuric acid and

heating.[5]

2. High-Performance Liquid Chromatography (HPLC)

HPLC is used for the quantification of MELs.

A reversed-phase C18 column is typically employed.

The mobile phase can be a gradient of acetonitrile and water.

Detection is often performed using a UV detector at a specific wavelength (e.g., 222 nm for

melatonin, which has a similar indole structure to tryptophan, a precursor for some

secondary metabolites, but for MELs, evaporative light scattering detection (ELSD) is more

common as they lack a strong chromophore).

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the fatty acid composition of the MELs.

The MELs are first subjected to methanolysis to convert the fatty acids into their methyl

esters.
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The fatty acid methyl esters are then analyzed by GC-MS.

The following diagram outlines the general workflow for MEL extraction and analysis.
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Caption: Workflow for MEL-A extraction, purification, and analysis.

Conclusion
The production of MEL-A by microbial fermentation is a promising field with significant potential

for applications in the pharmaceutical and biotechnology industries. Strains of Ustilago and

Moesziomyces are key players in this area, with ongoing research focused on strain

improvement and process optimization to enhance yields and specificity. A thorough
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understanding of the biosynthetic and regulatory pathways, coupled with robust and efficient

experimental protocols, is crucial for advancing the development and commercialization of

MEL-A and its derivatives. This guide provides a comprehensive foundation for researchers

and professionals working in this exciting area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to Mannosylerythritol Lipid-A (MEL-A)
Producing Microbial Strains]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10823594#mel-a-producing-microbial-strains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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